molecular formula C6H8ClN5 B13538642 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride CAS No. 2825012-44-8

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride

Cat. No.: B13538642
CAS No.: 2825012-44-8
M. Wt: 185.61 g/mol
InChI Key: XVZSWENMLCYDDY-UHFFFAOYSA-N
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Description

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique tetrazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot, three-multicomponent reaction involving aldehydes, 1H-tetrazole-5-amine, and other reagents in the presence of a catalyst like triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Metal-free synthesis methods, such as those utilizing deep eutectic solvents, are also explored for their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the cis-amide bond of peptides, allowing it to interact with enzymes and receptors. This interaction can inhibit or activate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride stands out due to its specific substitution pattern and the presence of the methanamine group, which imparts unique reactivity and biological activity.

Properties

CAS No.

2825012-44-8

Molecular Formula

C6H8ClN5

Molecular Weight

185.61 g/mol

IUPAC Name

tetrazolo[1,5-a]pyridin-7-ylmethanamine;hydrochloride

InChI

InChI=1S/C6H7N5.ClH/c7-4-5-1-2-11-6(3-5)8-9-10-11;/h1-3H,4,7H2;1H

InChI Key

XVZSWENMLCYDDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C=C1CN.Cl

Origin of Product

United States

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